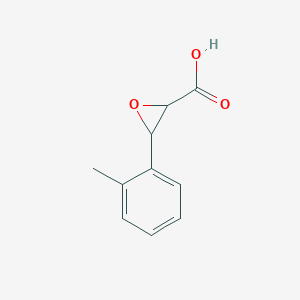

Methyl 3-(2-methylphenyl)oxirane-2-carboxylate

Vue d'ensemble

Description

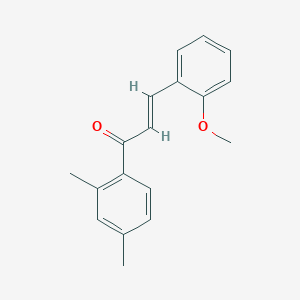

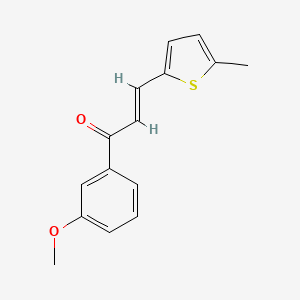

Methyl 3-(2-methylphenyl)oxirane-2-carboxylate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chiral Resolution Reagent

Methyl 3-(2-methylphenyl)oxirane-2-carboxylate and related compounds have been utilized in chiral resolution processes. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a synthetic, enantiopure chiral resolution reagent, derived from enantiopure phenylglycidol, reacts with various α-chiral primary and secondary amines through regioselective ring-opening. This fluorinated compound is versatile for analyzing scalemic mixtures of amines, as diastereomeric products can be easily identified and quantified by NMR and HPLC (Rodríguez-Escrich et al., 2005).

Inhibitor Synthesis

The synthesis of 2-substituted oxirane-2-carboxylic esters, which are of interest as inhibitors of carnitine palmitoyltransferase-1 (CPT-1) for non-insulin-dependent diabetes mellitus (NIDDM) treatment, has been developed. This synthesis involves alkylation followed by Sharpless epoxidation, demonstrated by the synthesis of (R)-Etomoxir, a prominent member of this compound class (Scott & Golding, 2004).

Cancer Research

A series of novel ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives with optical activity were synthesized for cancer research. The process involved microwave-assisted reactions and exhibited potential for suppressing the growth of A549 and H322 lung cancer cells. This highlights the applicability of such compounds in oncological research (Shen et al., 2012).

Dental Material Research

Siloranes, silicon-based monomers with oxirane functionality, are being researched for use in low shrinkage/stress dental composites. Their stability and chemical structure changes in aqueous environments are crucial for dental applications. Siloranes displayed stability in all tested environments, suggesting suitability for oral use, unlike conventional oxirane-functional monomers (Eick et al., 2006).

Genetic Studies

Oxiranes, including this compound and similar molecules, have been studied for potential genetic impacts. For instance, the formation of micronuclei and induction of gene mutations in mammalian cells were analyzed, revealing that some oxiranes, at certain concentrations, induced significantly higher numbers of micronuclei than controls. This indicates the importance of evaluating the genetic effects of these compounds (Schweikl et al., 2004).

Propriétés

IUPAC Name |

methyl 3-(2-methylphenyl)oxirane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-5-3-4-6-8(7)9-10(14-9)11(12)13-2/h3-6,9-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMDARHEXLJCGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2C(O2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B3096558.png)

![N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3096564.png)

![Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B3096571.png)

![5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline](/img/structure/B3096575.png)